molecular formula C12H10ClNO3 B1303134 Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate CAS No. 4357-94-2

Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate

Cat. No. B1303134
CAS RN: 4357-94-2
M. Wt: 251.66 g/mol
InChI Key: XJKXWSPETWYDLS-UHFFFAOYSA-N
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Description

Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate is a compound that belongs to the class of isoxazole derivatives. These compounds are of significant interest due to their diverse range of biological activities and potential applications in various fields, including pharmaceuticals and materials science. The papers provided offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of closely related compounds, which can be used to infer the characteristics of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate.

Synthesis Analysis

The synthesis of isoxazole derivatives often involves 1,3-dipolar cycloaddition reactions, as seen in the synthesis of 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole . Similarly, the synthesis of (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate was achieved using a click chemistry approach, which is a variant of the 1,3-dipolar cycloaddition . These methods could potentially be adapted for the synthesis of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is often elucidated using spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction . For instance, the crystal structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using single-crystal X-ray diffraction . These techniques could be employed to determine the molecular structure of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate.

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, which can be used to synthesize other compounds. For example, the bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate was studied to obtain 3-aryl-5-formyl-isoxazole-4-carboxylate . This indicates that Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate could also be a precursor for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be predicted using quantum chemical calculations and experimental methods. The Density Functional Theory (DFT) method is commonly used to calculate molecular geometric parameters, vibrational frequencies, and electronic properties . For instance, the antimicrobial activity of methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate was determined experimentally . These studies provide a framework for understanding the properties of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate.

Scientific Research Applications

  • Crystallography and Material Science

    • The compound methyl (E)-3-(2-chlorophenyl)-2-({2-[(E)-2-nitrovinyl]phenoxy}methyl)acrylate, which is structurally similar to the compound you mentioned, has been studied in the field of crystallography .
    • The research focused on the crystal structures of these compounds, which crystallize in the monoclinic space group P2 1 /n .
    • The orientation of the methyl acetate group and the interplanar angles between the two aromatic rings were among the parameters studied .
    • The results showed that the compounds differ essentially in the orientation of the methyl acetate group, with the C-O bond directed towards the NO2 group in one compound but away from it in the other .
  • Pharmacology

    • Chalcones, which are structurally related to the compound you mentioned, have been extensively studied for their pharmacological properties .
    • These compounds have shown important antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial anti-tumor, and anticancer properties .
    • The synthesis of chalcone derivatives involves the use of an α,β-unsaturated ketone that contains the reactive keto-ethylenic group .
    • The results of these studies have shown that the α,β-unsaturated carbonyl system in chalcones makes them biologically active .
  • Neuroscience and Pharmacology

    • 2,3-Benzodiazepine compounds, which are structurally similar to the compound you mentioned, are an important family of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) antagonists .
    • These compounds are used in the study of various neurological diseases such as cerebral ischemia, epilepsy, Parkinson’s disease, Alzheimer’s disease, Huntington’s chorea, and amyotrophic lateral sclerosis .
    • The analogues were synthesized to assess the functional consequence of removing the amine group of the phenyl ring, the potency and efficacy of inhibition by substituting a halogen group at the meta vs ortho position of the phenyl ring .
    • The results showed that the amino group is not necessary for inhibition as long as an electron-withdrawing group is placed on the meta position of the phenyl ring .
  • Chemical Synthesis

    • 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride, a derivative of the compound you mentioned, is a key intermediate body of cloxacillin .
    • The synthesis process uses bis (trichloromethyl) carbonate and makes it directly react with 3-(2-chlorophenyl)-5-methyl-4-isoxazole formic acid .
    • This method substitutes sulfur oxychloride or phosphorus oxychloride or phosphorus pentachloride or phosphorus trichloride or phosgene or diphosgene to synthesize 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride .
    • This method is considered safer, more efficient, and more environmentally friendly compared to previous methods .
  • Synthesis of Cloxacillin

    • 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride, a derivative of the compound you mentioned, is a key intermediate body of cloxacillin .
    • The synthesis process uses bis (trichloromethyl) carbonate and makes it directly react with 3-(2-chlorophenyl)-5-methyl-4-isoxazole formic acid .
    • This method substitutes sulfur oxychloride or phosphorus oxychloride or phosphorus pentachloride or phosphorus trichloride or phosgene or diphosgene to synthesize 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride .
    • This method is considered safer, more efficient, and more environmentally friendly compared to previous methods .
  • Biological Potential of Indole Derivatives

    • Compounds methyl 2-amino-3, 3, 3-trifluoro-2-(6-fluoro-1H-indol-3-yl) propanoate (77) and methyl 3-(2-amino-3-ethoxy-1, 1, 1-trifluoro-3-oxopropan-2-yl)-1H-indole-5-carboxylate (78) were most active with IC 50 values (0.060 μM and 0.045 μM respectively) .
    • These compounds are structurally similar to the compound you mentioned and have shown significant biological activity .

Safety And Hazards

The safety data sheet for a similar compound, 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction .

properties

IUPAC Name

methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-7-10(12(15)16-2)11(14-17-7)8-5-3-4-6-9(8)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKXWSPETWYDLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376973
Record name Methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate

CAS RN

4357-94-2
Record name Methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a similar manner as described in Preparation Example 17, by using methanol (160 mL), 2-chloro-N-hydroxybenzimidoylchloride (8.0 g, 42.10 mmol), methylacetoacetate (9.78 g, 84.20 mmol) and sodium methoxide (6.83 g, 126.30 mmol), a white solid required compound (6.32 g, 25.11 mmol, 60%) was obtained.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
9.78 g
Type
reactant
Reaction Step Two
Quantity
6.83 g
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Four
Yield
60%

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